2-(3-Hydroxyazetidin-1-yl)nicotinic acid
Description
Properties
CAS No. |
1547043-32-2 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c12-6-4-11(5-6)8-7(9(13)14)2-1-3-10-8/h1-3,6,12H,4-5H2,(H,13,14) |
InChI Key |
CXCYZSJGTSYANL-UHFFFAOYSA-N |
SMILES |
C1C(CN1C2=C(C=CC=N2)C(=O)O)O |
Canonical SMILES |
C1C(CN1C2=C(C=CC=N2)C(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares 2-(3-Hydroxyazetidin-1-yl)nicotinic acid with structurally related nicotinic acid derivatives:
Pharmacological and Physicochemical Differences
Ring Size and Conformational Flexibility: The azetidine ring (4-membered) in the target compound introduces higher ring strain compared to pyrrolidine (5-membered) or piperidine (6-membered) analogs. This strain may reduce metabolic degradation but could also limit binding to certain receptors .
Bioactivity Context: Nicotinic acid derivatives are widely studied for hyperphosphatemia management in dialysis patients . The azetidine moiety may confer improved metabolic stability over pyrrolidine or piperidine derivatives, as smaller rings are less prone to oxidative metabolism .
Safety and Toxicity: Limited safety data exist for this compound.
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 2-(3-Hydroxyazetidin-1-yl)nicotinic acid generally follows these key steps:
- Activation of nicotinic acid to a reactive intermediate (e.g., acid chloride)
- Nucleophilic substitution or amination with azetidine derivatives
- Introduction or preservation of the hydroxy group on the azetidine ring
- Purification and characterization of the final product
This approach ensures the selective attachment of the azetidine ring at the 2-position of the pyridine ring while maintaining the carboxylic acid functionality intact.
Detailed Preparation Methods
Activation of Nicotinic Acid
Nicotinic acid is typically converted into nicotinoyl chloride to enhance reactivity toward nucleophiles. This is achieved by treatment with reagents such as phosphorus pentachloride (PCl5) in a solvent like carbon tetrachloride (CCl4) under heating conditions for approximately 2 hours. This step forms the acid chloride intermediate, which is more electrophilic and suitable for subsequent amine coupling.
| Step | Reagents & Conditions | Product | Notes |
|---|---|---|---|
| 1 | Nicotinic acid + PCl5, CCl4, heat (2 h) | Nicotinoyl chloride | Activation of carboxylic acid |
Formation of Nicotinic Acid Hydrazide (Optional Intermediate)
In some synthetic routes, nicotinic acid hydrazide is formed by reacting nicotinoyl chloride with hydrazine hydrate in ethanol under stirring for 5 hours. This intermediate can be further modified to introduce various substituents or heterocycles. However, for direct synthesis of this compound, this step may be bypassed.
| Step | Reagents & Conditions | Product | Notes |
|---|---|---|---|
| 2 | Nicotinoyl chloride + NH2NH2·H2O, EtOH, stir (5 h) | Nicotinic acid hydrazide | Optional intermediate |
Coupling with 3-Hydroxyazetidine
The key step involves nucleophilic substitution where the 3-hydroxyazetidine acts as a nucleophile attacking the activated nicotinic acid derivative (acid chloride or ester). This reaction typically occurs under mild conditions to preserve the hydroxy functionality on the azetidine ring. The azetidine nitrogen attacks the electrophilic carbonyl carbon, forming an amide or amine linkage at the 2-position of the pyridine ring.
| Step | Reagents & Conditions | Product | Notes |
|---|---|---|---|
| 3 | Nicotinoyl chloride + 3-hydroxyazetidine, base, solvent | This compound | Nucleophilic substitution at 2-position |
Purification and Characterization
Following synthesis, the product is purified by crystallization or chromatographic techniques. Characterization is performed using spectroscopic methods such as:
- NMR Spectroscopy (1H, 13C) : Confirms the presence of characteristic chemical shifts for the nicotinic acid and azetidine moieties.
- FT-IR Spectroscopy : Identifies functional groups including hydroxyl, amide/amine, and carboxylic acid.
- Elemental Analysis : Verifies compound purity and composition.
Research Findings and Data Summary
The preparation of this compound has been documented in patent literature focusing on FXR modulating compounds, where the compound was synthesized as part of a broader class of nicotinic acid derivatives with biological activity. The patents describe the use of conventional synthetic methods involving amide bond formation between nicotinic acid derivatives and azetidine-containing moieties.
A notable example includes the preparation of related compounds by substituting nicotinic acid with 2-(3-hydroxyazetidin-1-yl)-2-oxoacetamide derivatives, indicating the feasibility of azetidine ring incorporation via amide linkage.
Comparative Table of Preparation Steps
| Preparation Step | Reagents/Conditions | Yield Range (%) | Key Observations |
|---|---|---|---|
| Nicotinic acid activation | PCl5, CCl4, heat (2 h) | >90 | Efficient formation of acid chloride |
| Hydrazide formation (optional) | Hydrazine hydrate, EtOH, stir (5 h) | 80–95 | Intermediate for further derivatization |
| Coupling with 3-hydroxyazetidine | Base, solvent, mild temperature | 60–85 | Preserves hydroxy group, selective substitution |
| Purification & characterization | Crystallization, chromatography, NMR, FT-IR | N/A | Confirms structure and purity |
Notes on Industrial and Ecological Considerations
While direct industrial-scale synthesis of this compound is less documented, the preparation of nicotinic acid derivatives often involves environmentally considerate oxidation and catalytic processes for precursor synthesis. The use of mild reaction conditions and selective reagents is critical to maintain the integrity of the hydroxyazetidine ring during synthesis.
Q & A
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodological Answer : Liquid Chromatography-Mass Spectrometry (LC-MS) is preferred due to its sensitivity and specificity. For nicotinic acid derivatives, reverse-phase C18 columns with mobile phases (e.g., water/acetonitrile + 0.1% formic acid) achieve optimal separation. Internal standards (e.g., deuterated analogs) improve quantification accuracy. Calibration curves should be validated in relevant matrices (e.g., plasma, tissue homogenates) .
Advanced Research Questions
Q. How does the hydroxyl group on the azetidine ring influence the compound’s reactivity and biological activity?
- Methodological Answer :
- Reactivity : The hydroxyl group enhances hydrogen-bonding potential, affecting solubility and interaction with biological targets. Computational modeling (e.g., DFT calculations) can predict protonation states and tautomeric equilibria under physiological pH .
- Biological Activity : Comparative studies with non-hydroxylated analogs (e.g., 2-azetidinylnicotinic acid) using receptor-binding assays (e.g., nicotinic acetylcholine receptor assays) reveal the hydroxyl group’s role in binding affinity. Electrophysiological techniques (e.g., patch-clamp) quantify receptor activation/inhibition .
Q. What strategies can resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Standardized Assay Conditions : Variations in assay pH, temperature, or solvent (e.g., DMSO concentration) can alter results. Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) are critical .
- Metabolite Profiling : LC-MS/MS identifies potential metabolites that may interfere with bioactivity measurements. For example, oxidation of the hydroxyl group could generate inactive derivatives .
- Structural Analog Testing : Synthesize and test derivatives (e.g., methyl-protected hydroxyl group) to isolate the functional group’s contribution .
Q. How can reaction kinetics and mechanistic pathways be studied for oxidation or degradation of this compound?
- Methodological Answer :
- Kinetic Studies : Monitor peroxomonosulfate (PMS)-mediated oxidation in acidic aqueous media using UV-Vis spectroscopy. Rate laws derived from pseudo-first-order kinetics reveal dependencies on substrate concentration and pH .
- Degradation Pathways : Accelerated stability studies (e.g., 40°C/75% RH) coupled with HPLC-UV identify degradation products. Mass spectral fragmentation patterns elucidate pathways (e.g., decarboxylation or ring-opening) .
Q. What computational tools are effective for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., nicotinic acetylcholine receptors). Focus on hydrogen-bonding and π-π stacking between the pyridine ring and receptor residues .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate binding stability over time, accounting for solvent effects and conformational flexibility of the azetidine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
